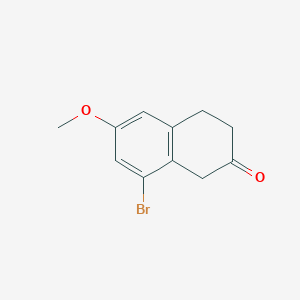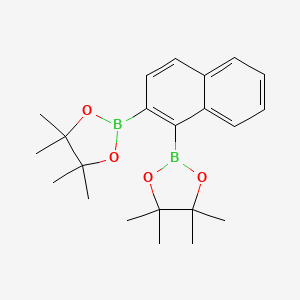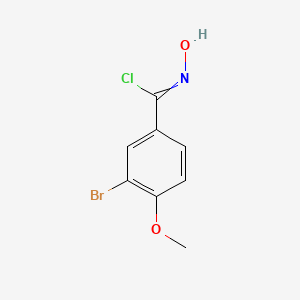![molecular formula C11H9N3O B13685301 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline CAS No. 41493-63-4](/img/structure/B13685301.png)
7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety with a methoxy group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxyquinoline with hydrazine derivatives, followed by cyclization using oxidizing agents such as chloranil . The reaction is usually carried out in solvents like ethanol or xylene under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydrotriazoloquinoline derivatives.
Substitution: Halogenated triazoloquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent signaling pathways .
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole-quinoline structure but lacks the methoxy group.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring instead of quinoline.
Uniqueness: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications .
Eigenschaften
CAS-Nummer |
41493-63-4 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
7-methoxy-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-4-10-8(6-9)2-5-11-13-12-7-14(10)11/h2-7H,1H3 |
InChI-Schlüssel |
YPWVAGZCIUPOBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N3C=NN=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


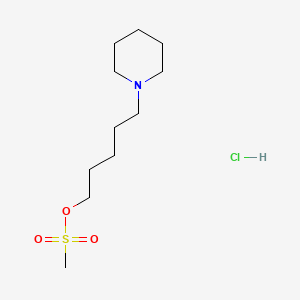

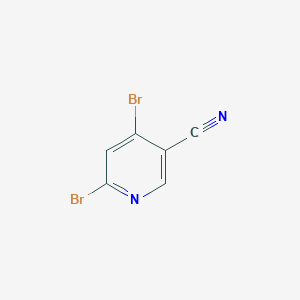

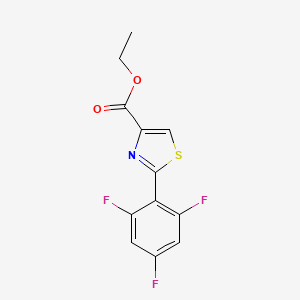
![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)


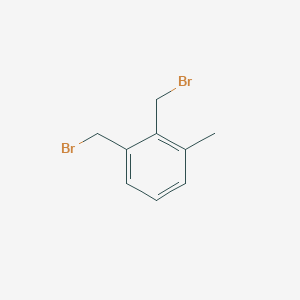
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)

